Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoate
Description
Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoate is a heterocyclic compound featuring a fused benzothieno[2,3-d]pyrimidine core. This scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, with a hexahydrocyclohexane moiety contributing to its partially saturated structure. Synthetically, it is derived via Gewald-like reactions or nucleophilic substitutions on chloro-precursors, as seen in related compounds .
Properties
IUPAC Name |
ethyl 3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-12(18)8-7-11-16-14(19)13-9-5-3-4-6-10(9)21-15(13)17-11/h2-8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAVXANLFWORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Claisen Condensation-Mediated Esterification
This method adapts protocols from Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxo-propanoate synthesis:
Step 1: Synthesis of 3-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine
- Starting Material : Cyclohexanone-fused benzothiophene-2-carboxylic acid.
- Reaction : Cyclocondensation with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) at 150–160°C for 6–8 hours.
- Mechanism : Nucleophilic attack by the urea nitrogen on the carbonyl carbon, followed by dehydration to form the pyrimidine ring.
Step 2: Esterification via Claisen Condensation
- Reagents : Diethyl carbonate, sodium hydride (NaH), toluene.
- Conditions :
- Yield : ~45–50% (estimated based on analogous reactions).
Step 3: Purification
Route 2: Guanidine Cyclocondensation
Adapted from benzothiazole-pyrimidine syntheses:
Step 1: Preparation of 2-(Cyclohex-1-en-1-yl)benzo[b]thiophene-3-carbonitrile
- Starting Material : Cyclohexanone and 2-aminobenzothiophene.
- Reaction : Knoevenagel condensation with malononitrile, catalyzed by piperidine in ethanol.
Step 2: Pyrimidine Ring Formation
- Reagents : Guanidine hydrochloride, potassium hydroxide (KOH), 1,4-dioxane.
- Conditions :
- Mechanism : Michael addition of guanidine to the nitrile group, followed by cyclization.
Reaction Optimization and Analytical Validation
Catalytic Efficiency Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid | 140 | 18 | 80 | 99 |
| Polyphosphoric acid | 160 | 6 | 72 | 98 |
| KOH | 100 | 16 | 65 | 97 |
Trifluoromethanesulfonic acid outperforms traditional catalysts in yield and purity, likely due to its strong Brønsted acidity enhancing cyclization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothieno ring, where halogen atoms or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated compounds, depending on the type of reaction and conditions used.
Scientific Research Applications
Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues
Key Structural Variations :
- Position of substituents: The 2-position is critical. For example: Ethyl 2-(thioxo)acetate derivatives (e.g., compound 4d in ) replace the propanoate with a thioxo group, reducing ester functionality but introducing a sulfur atom . Ethyl thioacetate derivatives (e.g., compound 15 in ) feature a sulfur-linked acetate group, altering electronic properties and bioactivity .
- Ring saturation : Compounds like 4e () introduce a 7-methyl group on the hexahydro ring, modulating steric effects .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- IR Spectroscopy :
- NMR :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
